Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide
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Overview
Description
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is a chemical compound with the molecular formula C9H12N4O4 It is known for its unique structure, which includes a butyric acid moiety linked to a 5-nitro-alpha-iminofurfuryl group via a hydrazide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide typically involves the reaction of butyric acid with 5-nitro-2-furaldehyde and hydrazine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazide bond can be cleaved under strong reducing conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(5-amino-alpha-iminofurfuryl)hydrazide.
Reduction: Cleavage products such as butyric acid and 5-nitro-2-furaldehyde.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Butyric acid: A simple carboxylic acid with a similar backbone but lacking the nitro and furan groups.
2-Furaldehyde: Contains the furan ring but lacks the butyric acid and hydrazide moieties.
Hydrazine derivatives: Compounds with similar hydrazide bonds but different substituents.
Uniqueness
Butyric acid, 2-(5-nitro-alpha-iminofurfuryl)hydrazide is unique due to its combination of a butyric acid moiety, a nitro-substituted furan ring, and a hydrazide bond. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3757-31-1 |
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Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N-[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino]butanamide |
InChI |
InChI=1S/C9H12N4O4/c1-2-3-7(14)11-12-9(10)6-4-5-8(17-6)13(15)16/h4-5H,2-3H2,1H3,(H2,10,12)(H,11,14) |
InChI Key |
UUTBLVFYDQGDNV-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC(=O)N/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
Canonical SMILES |
CCCC(=O)NN=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origin of Product |
United States |
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